molecular formula C19H21Br B12551384 1,1-Diphenyl-7-bromo-1-heptene CAS No. 190432-84-9

1,1-Diphenyl-7-bromo-1-heptene

Cat. No.: B12551384
CAS No.: 190432-84-9
M. Wt: 329.3 g/mol
InChI Key: XYMJRNBVQOKZPC-UHFFFAOYSA-N
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Description

1,1-Diphenyl-7-bromo-1-heptene ( 190432-84-9) is an organic compound with the molecular formula C19H21Br and a molecular weight of 329.28 g/mol. This molecule features a bromo-terminated alkane chain attached to a diphenyl-substituted alkene, a structure that makes it a valuable building block in advanced organic synthesis and mechanistic studies. Its primary research application is in the field of radical chemistry, where it serves as a key substrate for investigating reaction kinetics and mechanisms. The compound has been specifically utilized in studies involving fluorous tin hydride reagents, which are employed in reductive radical reactions and hydrostannation processes that traditionally use tributyltin hydride . These reactions are fundamental for forming carbon-carbon bonds in complex molecule assembly. The compound's structure, characterized by a long, flexible alkyl chain terminated with a good leaving group (bromine) and stabilized by the diphenyl alkene moiety, allows it to participate in radical cyclization reactions. For instance, derivatives similar to this compound have been used as "radical clocks" in laser flash photolysis studies to determine absolute rate constants for the reactions of primary alkyl radicals with reagents like tris(2-(perfluorohexyl)ethyl)tin hydride . This provides critical kinetic data for designing and optimizing synthetic routes. Furthermore, the downstream product of this reagent, 1,1-diphenyl-1-heptene, is a known compound, indicating its utility as a synthetic intermediate . Researchers value this compound for developing new synthetic methodologies, particularly those that involve facile separation of products and reagents, as offered by fluorous-phase techniques. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190432-84-9

Molecular Formula

C19H21Br

Molecular Weight

329.3 g/mol

IUPAC Name

(7-bromo-1-phenylhept-1-enyl)benzene

InChI

InChI=1S/C19H21Br/c20-16-10-2-1-9-15-19(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-15H,1-2,9-10,16H2

InChI Key

XYMJRNBVQOKZPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCCBr)C2=CC=CC=C2

Origin of Product

United States

Structural Context and Significance Within Halogenated Alkenes and Diphenyl Systems

1,1-Diphenyl-7-bromo-1-heptene is a halogenated alkene characterized by a heptene (B3026448) backbone. scbt.comsigmaaldrich.com At one end, it features a terminal double bond substituted with two phenyl groups, and at the other end, a bromine atom is attached to the seventh carbon. This combination of a bulky, electron-rich diphenylalkene moiety and a reactive bromoalkyl chain makes it a molecule of significant interest.

Halogenated organic compounds are a broad class of chemicals that contain at least one halogen atom. unacademy.com The inclusion of a halogen, such as bromine, can significantly alter the physical and chemical properties of an organic molecule, including its polarity, boiling point, and reactivity. unacademy.comresearchgate.net Bromoalkenes, in particular, are versatile intermediates in organic synthesis, participating in reactions like nucleophilic substitutions and cross-coupling reactions. nih.govacs.orgorganic-chemistry.org

The diphenyl system, consisting of two phenyl rings, introduces steric hindrance and electronic effects. Diphenylalkene derivatives have been the subject of research in various fields, including medicinal chemistry and materials science, due to their unique photophysical and biological properties. fu-berlin.demdpi.com The presence of the two phenyl groups on the same carbon of the double bond in this compound influences the electron density and geometry of the alkene, which in turn affects its reactivity.

Scope and Research Imperatives for 1,1 Diphenyl 7 Bromo 1 Heptene

Established Retrosynthetic Approaches to the this compound Core

Retrosynthetic analysis, a technique that deconstructs a target molecule into simpler precursors, provides a logical framework for planning the synthesis of this compound. scribd.com

Strategies Involving Carbon-Carbon Bond Formation

A primary retrosynthetic disconnection breaks the bond between the diphenylmethyl group and the seven-carbon chain. This suggests a synthetic strategy involving the reaction of a diphenylmethyl nucleophile with a seven-carbon electrophile. A common approach employs a Grignard reagent, such as diphenylmethylmagnesium bromide, which can be synthesized from diphenylmethane. This powerful nucleophile can then react with a suitable seven-carbon electrophile containing a terminal bromine atom, such as 7-bromo-1-heptene.

Another key carbon-carbon bond formation strategy involves the Wittig reaction. This method would involve the reaction of a phosphonium (B103445) ylide derived from a diphenylmethyl halide with a 6-bromohexanal (B1279084) precursor. This approach is particularly useful for creating the double bond at the C1 position with high stereoselectivity.

Strategies Involving Olefinic and Halogen Functionalization

Alternatively, retrosynthetic analysis can focus on the late-stage introduction of the double bond and the bromine atom. One approach involves starting with a saturated 1,1-diphenylheptane (B73649) backbone. The terminal double bond can then be introduced via an elimination reaction, such as the dehydration of a terminal alcohol or the dehydrohalogenation of a terminal halide. masterorganicchemistry.com The bromine atom can be introduced at the 7-position through various halogenation methods.

Classical Synthetic Routes to this compound

Several classical synthetic methods have been successfully employed to synthesize this compound and its precursors.

Grignard Reagent Mediated Syntheses for Alkene and Halide Introduction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and is well-suited for the preparation of this compound. wikipedia.orgorganicchemistrytutor.com In a typical procedure, a Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgorganicchemistrytutor.com For the synthesis of the target molecule, one could react a Grignard reagent derived from a bromoheptene with a diphenyl ketone (benzophenone).

A plausible synthetic sequence is outlined below:

Preparation of 7-bromo-1-heptene: This precursor can be synthesized from 1,7-dibromoheptane (B124887) via a high-temperature elimination reaction. google.com However, this method can lead to the formation of 1,6-heptadiene (B165252) as a byproduct. google.com A more controlled method involves the reaction of 1,4-dibromobutane (B41627) with a copper lithium reagent and allyl magnesium bromide. google.com

Formation of the Grignard Reagent: The 7-bromo-1-heptene is then reacted with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent, 7-(magnesiobromo)-1-heptene.

Reaction with Benzophenone (B1666685): The Grignard reagent is then added to a solution of benzophenone. A nucleophilic attack of the Grignard reagent on the carbonyl carbon of benzophenone, followed by an acidic workup, would yield the tertiary alcohol, 1,1-diphenyl-7-bromo-1-heptanol.

Dehydration to form the Alkene: The final step would involve the dehydration of the alcohol to form the terminal alkene, this compound. This can be achieved by heating the alcohol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.

A study on the synthesis of 1,1-diphenylethylene (B42955) (DPE) demonstrated a similar approach where a Grignard reaction was followed by acid-catalyzed dehydration. ed.gov

Table 1: Grignard Reagent Mediated Synthesis Data

StepReactantsReagents/ConditionsProductYield (%)Purity (%)
11,4-dibromobutane, allyl magnesium bromideCopper lithium reagent, Nitrogen atmosphere7-bromo-1-hepteneHigh>98.0
27-bromo-1-hepteneMagnesium turnings, Anhydrous ether7-(magnesiobromo)-1-hepteneIn situN/A
37-(magnesiobromo)-1-heptene, benzophenoneAnhydrous ether, Acidic workup1,1-diphenyl-7-bromo-1-heptanolModerateN/A
41,1-diphenyl-7-bromo-1-heptanolAcid catalyst (e.g., H₂SO₄), HeatThis compoundModerateN/A

Note: Yields and purities are estimates based on analogous reactions and may vary depending on specific reaction conditions.

Elimination Reactions for Terminal Alkene Formation

Elimination reactions are crucial for introducing the terminal double bond in the synthesis of this compound. masterorganicchemistry.comlibretexts.orglibretexts.org These reactions typically involve the removal of two substituents from adjacent carbon atoms to form a pi bond. masterorganicchemistry.com

A common strategy involves the dehydrohalogenation of a suitable precursor. For instance, if the synthesis starts with 1,1-diphenyl-7-bromo-1-chloroheptane, treatment with a strong base like sodium amide (NaNH₂) could induce a double elimination to form the desired alkene. masterorganicchemistry.com The E2 (bimolecular elimination) mechanism is often favored, where a strong base removes a proton and a leaving group departs simultaneously. libretexts.orglibretexts.org

Alternatively, the dehydration of a terminal alcohol, as mentioned in the Grignard synthesis, is a widely used elimination reaction. The reaction is typically acid-catalyzed and proceeds through a carbocation intermediate.

Table 2: Elimination Reaction Conditions for Alkene Formation

PrecursorReagent/ConditionsReaction TypeProduct
1,1-diphenyl-7-bromo-1-chloroheptaneSodium amide (NaNH₂)Dehydrohalogenation (E2)This compound
1,1-diphenyl-7-bromo-1-heptanolSulfuric acid (H₂SO₄), HeatDehydrationThis compound
Tosylate of 1,1-diphenyl-7-bromo-1-heptanolSodium iodide, DBU, dimethoxyethaneElimination of tosylateThis compound

Direct Bromination and Related Halogenation Methodologies

The introduction of the bromine atom at the 7-position of the heptene (B3026448) chain can be achieved through various halogenation methods. If the synthesis starts with 1,1-diphenyl-1-heptene, direct bromination of the terminal methyl group could be challenging due to the potential for reaction at the allylic position or addition across the double bond.

A more controlled approach would involve the synthesis of 7-bromo-1-heptene as a precursor, as described earlier. google.com Alternatively, one could start with 7-hepten-1-ol, protect the alcohol group, perform a bromination reaction, and then deprotect the alcohol. A subsequent oxidation and Wittig reaction could then be used to install the diphenylmethylene group.

Another method involves the radical bromination of a suitable precursor. For example, starting with 1,1-diphenylheptane, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN could selectively brominate the terminal methyl group. However, this method may lead to a mixture of products.

Modern and Advanced Synthetic Techniques for this compound

The synthesis of a complex molecule like this compound, which features a terminal bromoalkyl chain and a 1,1-diphenylalkene moiety, can be approached through several advanced strategies. These methods offer improvements in efficiency, selectivity, and sustainability over traditional approaches. A plausible synthetic route involves the Wittig reaction between benzophenone and a suitable phosphonium ylide derived from a C7 bromo-functionalized precursor, or alternatively, the functionalization of a 1,1-diphenyl-1-heptene precursor.

Transition Metal-Catalyzed Coupling Reactions for Diphenyl Moieties and Alkene Derivatization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. chemie-brunschwig.ch While the classic Wittig reaction is not metal-catalyzed, related and alternative pathways for constructing the 1,1-diphenylalkene core of the target molecule heavily rely on transition metals such as palladium (Pd), nickel (Ni), and rhodium (Rh). acs.orgacs.org

These cross-coupling reactions, including the Suzuki, Heck, and Negishi reactions, offer high functional group tolerance and stereoselectivity. chemie-brunschwig.ch For instance, a potential strategy could involve a palladium-catalyzed Heck reaction between a vinyl halide and benzene (B151609), or a Suzuki coupling involving a geminal dihaloalkene and two equivalents of phenylboronic acid. These methods provide alternative disconnections for assembling the target structure.

Nickel-catalyzed reactions have also emerged as powerful alternatives, particularly for the formation of C(sp³)–C(sp²) bonds and for reactions involving less reactive electrophiles. nih.govresearchgate.net Recent advancements have demonstrated Ni-catalyzed methods for the 1,1-diboration of terminal alkenes, creating versatile building blocks that can be further functionalized. nih.govresearchgate.net Such strategies could be adapted to construct the 1,1-diphenyl motif through sequential cross-coupling reactions.

Table 1: Comparison of Potential Transition Metal-Catalyzed Reactions

ReactionCatalyst (Typical)Key ReactantsAdvantages
Suzuki Coupling Pd(PPh₃)₄, Pd(OAc)₂Organoboron compound, OrganohalideMild conditions, high functional group tolerance, commercial availability of reagents.
Heck Reaction Pd(OAc)₂, PdCl₂Alkene, OrganohalideGood for C-C bond formation at unsaturated carbons, avoids stoichiometric organometallic reagents. acs.org
Negishi Coupling Pd or Ni complexesOrganozinc compound, OrganohalideHigh reactivity and selectivity, but requires preparation of moisture-sensitive organozinc reagents. chemie-brunschwig.ch
Ni-catalyzed Borylation Ni(cod)₂ / LigandAlkene, Diboron esterCreates versatile 1,1-diborylalkane intermediates for subsequent couplings. nih.govresearchgate.net

Photocatalytic Approaches to Halogenation and Functionalization

Photocatalysis, particularly using visible light, offers a green and efficient alternative for various organic transformations, including halogenation. beilstein-journals.org In a synthetic pathway where the final step is the bromination of a 1,1-diphenyl-1-heptene precursor, photocatalysis provides a mild method for anti-Markovnikov hydrobromination of the terminal double bond.

This approach typically employs a photoredox catalyst, such as Ruthenium(II) tris(bipyridine) chloride ([Ru(bpy)₃]Cl₂), which, upon irradiation with visible light, can initiate a radical chain reaction. beilstein-journals.orgrsc.org For instance, the catalyst can generate bromine radicals from a suitable bromine source like carbon tetrabromide (CBr₄) or an alkali metal bromide. beilstein-journals.org These radicals then add to the terminal alkene, leading to the desired 7-bromo product with high regioselectivity. The use of visible light and ambient temperatures minimizes side reactions and reduces energy consumption compared to traditional thermal or UV-initiated radical reactions. rsc.orgmdpi.com

The mechanism generally involves the excited state of the photocatalyst initiating a single-electron transfer (SET) process, which generates the key radical intermediates for the halogenation reaction. rsc.org This method avoids the use of harsh reagents and provides high yields under mild conditions. beilstein-journals.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, presents significant advantages for the synthesis of this compound. rsc.org Its benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or exothermic reactions. rsc.orgrsc.orgdokumen.pub

Halogenation reactions, which can be highly exothermic, are well-suited for flow chemistry. rsc.orgsioc-journal.cn The high surface-area-to-volume ratio of microreactors allows for rapid heat dissipation, preventing thermal runaways and improving selectivity. rsc.org Furthermore, hazardous reagents can be generated in situ and consumed immediately, minimizing their accumulation and improving process safety. rsc.org

For a multi-step synthesis of this compound, flow chemistry enables the "telescoping" of reaction sequences. mdpi.com This involves linking multiple reaction steps in a continuous manner without isolating intermediates, which can significantly reduce waste, shorten production times, and facilitate automation. mdpi.comnoelresearchgroup.com

Key Advantages of Flow Chemistry in Synthesis:

Enhanced Safety: Safe handling of hazardous intermediates and exothermic reactions. rsc.orgnsf.gov

Improved Control & Reproducibility: Precise control over temperature, pressure, and stoichiometry. rsc.org

Scalability: Easier and more predictable scaling from laboratory to production. rsc.org

Efficiency: Reduced reaction times and potential for automation and multi-step "telescoped" synthesis. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Protocols

The synthesis of this compound can be designed and optimized according to the twelve principles of green chemistry to minimize its environmental impact. acs.orgcore.ac.uk

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The Wittig reaction, a likely key step, is known for its poor atom economy due to the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. Strategies to mitigate this include catalytic Wittig reactions or the development of methods to recycle the phosphine (B1218219) oxide. researchgate.net

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances with little or no toxicity. skpharmteco.com This involves choosing safer solvents, avoiding toxic reagents, and utilizing milder reaction conditions offered by photocatalysis and flow chemistry. imist.maathensjournals.gr

Design for Energy Efficiency: Energy requirements should be minimized. athensjournals.gr Photocatalytic reactions that utilize visible light instead of heat and flow processes that improve energy transfer contribute to this goal. noelresearchgroup.com

Use of Renewable Feedstocks: A long-term goal is to derive starting materials from renewable sources rather than depleting petrochemicals. athensjournals.gr

By integrating techniques like photocatalysis and flow chemistry, and by carefully selecting reagents and reaction pathways, the synthesis can be made more sustainable. nsf.govimist.ma

Optimization of Synthetic Pathways for this compound

Optimizing a synthetic route involves maximizing the yield of the desired product while ensuring its high purity. This requires careful consideration of reaction conditions and purification methods.

Yield and Purity Enhancement Strategies

For a synthesis centered on the Wittig reaction, several factors can be manipulated to enhance yield and purity. numberanalytics.com

Reaction Conditions: The choice of base, solvent, and temperature is crucial for the formation and reactivity of the phosphorus ylide. numberanalytics.comnih.gov For instance, using strong bases ensures complete deprotonation of the phosphonium salt, while controlling the temperature can minimize side reactions. numberanalytics.com The solvent can affect the stability of the ylide and the reaction rate. numberanalytics.com

Reagent Control: Precise control of stoichiometry is essential, especially in steps like bromination, to avoid the formation of di- or poly-halogenated byproducts.

Purification Techniques: The final purity of this compound depends on effective purification. Common byproducts, such as triphenylphosphine oxide from a Wittig reaction, must be removed. Standard laboratory techniques are employed for this purpose:

Column Chromatography: A highly effective method for separating the target compound from byproducts and unreacted starting materials based on differential adsorption on a stationary phase.

Distillation: For high-boiling point, thermally stable compounds, vacuum distillation can be an effective purification method to separate components based on differences in boiling points. sciencemadness.org

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can yield a highly pure crystalline material.

Table 2: Strategies for Optimizing Wittig Reaction Yield

ParameterOptimization StrategyRationale
Base Use of a strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS).Ensures complete and rapid formation of the ylide, minimizing side reactions of the phosphonium salt. numberanalytics.com
Solvent Aprotic, non-polar solvents like THF or diethyl ether are common.Stabilizes the phosphorus ylide and facilitates the reaction with the carbonyl compound. numberanalytics.com
Temperature Often performed at low temperatures (e.g., -78 °C to room temp).Can improve the selectivity (E/Z ratio) of the resulting alkene and minimize thermal decomposition or side reactions. numberanalytics.comnih.gov
Purification Chromatography (silica gel) or crystallization.Effectively removes the highly polar triphenylphosphine oxide byproduct. sciencemadness.org

By systematically applying these modern synthetic and optimization strategies, this compound can be prepared with high yield, purity, and improved sustainability.

Scalability Considerations for Research Applications

Precursor Synthesis: 7-bromo-1-heptene

Several methods for preparing 7-bromo-1-heptene have been documented, each with distinct implications for scaling up production. google.com A high-temperature elimination reaction using 1,7-dibromo-heptane is one approach, but it suffers from severe reaction conditions and the high cost and limited availability of the starting material, making it unsuitable for large-scale synthesis. google.com

A more viable route for larger quantities involves starting from more accessible and affordable materials. One such method begins with tetrahydrofuran (THF), which is opened to form a dihalide, followed by several steps including coupling and elimination to yield the desired product. A patented method details a process starting with the ring-opening of THF, followed by hydroxyl group protection, a coupling reaction, deprotection, and final substitution to obtain 7-bromo-1-heptene. google.com This multi-step process, while more complex, is designed for industrial applicability, offering a total yield of 35-45% and high purity (>98.0%). google.com The stability of the process and the mild reaction conditions are key advantages for scaling. google.com

Another scalable approach starts from 6-hepten-1-ol, which is brominated using reagents like phosphorus tribromide. google.com This method is advantageous due to the commercial availability of the starting alcohol. The scalability of this step depends on managing the reaction temperature and the purification of the final product, often through distillation. google.com

Synthesis of this compound

The final assembly of this compound is typically achieved via olefination reactions, with the Wittig reaction being a primary choice. thermofisher.comgoogle.com This reaction involves reacting benzophenone with a phosphorus ylide generated from (6-bromohexyl)triphenylphosphonium bromide.

From a scalability perspective, the Wittig reaction presents several challenges:

Reagent Stoichiometry: The reaction requires at least stoichiometric amounts of the phosphonium salt and a strong base (like n-butyllithium or sodium hydride) to generate the ylide. wikipedia.orgmasterorganicchemistry.com Handling large quantities of these air- and moisture-sensitive reagents requires specialized equipment and techniques. thermofisher.com

Ylide Preparation: The formation of the ylide must be carefully controlled, as its stability can influence the reaction's success and stereoselectivity. organic-chemistry.org

Product Purification: A significant challenge in scaling up the Wittig reaction is the removal of the triphenylphosphine oxide by-product. thermofisher.com Its high polarity and tendency to co-crystallize with the product can complicate purification, often necessitating meticulous column chromatography, which can be cumbersome and costly on a larger scale.

An alternative, the Grignard reaction, could also be envisioned. For instance, reacting a Grignard reagent prepared from a suitable 7-bromo-halo-heptane with benzophenone, followed by dehydration of the resulting alcohol. mnstate.edu However, this multi-step approach introduces more potential points of failure and yield loss when scaled. The control of reaction conditions to prevent side reactions, such as Wurtz coupling, is critical. orgsyn.org

The table below compares scalability aspects of potential precursor synthesis routes.

Method Starting Material Advantages for Scalability Challenges for Scalability Source(s)
THF Route Tetrahydrofuran (THF)Low-cost starting material; stable process; mild conditions.Multi-step process; moderate overall yield (35-45%). google.com
6-hepten-1-ol Bromination 6-hepten-1-olCommercially available starting material; fewer steps.Requires careful temperature control and purification. google.com
High-Temp Elimination 1,7-dibromo-heptaneFew steps.Expensive/rare starting material; harsh conditions (258 °C); low yield. google.com
Grignard Method 1,4-dibromobutane & Allyl bromideHigher yield in some cases.Expensive/difficult to prepare Grignard reagent; by-product formation. google.com

Minimization of By-product Formation

Precursor Synthesis: 7-bromo-1-heptene

The choice of synthetic route for the precursor heavily influences the by-product profile.

The high-temperature elimination of 1,7-dibromo-heptane is known to produce 1,6-heptadiene as a significant by-product, which is difficult to separate. google.com

Grignard-based methods for synthesizing the C7 chain are susceptible to Wurtz-type coupling reactions. For example, the reaction of allylmagnesium bromide can lead to the formation of 1,5-hexadiene. orgsyn.org Similarly, when preparing Grignard reagents from bromobenzene (B47551) for other syntheses, the formation of biphenyl (B1667301) is a common side reaction. mnstate.edulibretexts.org These coupling products represent a loss of material and an added purification burden.

The patented method starting from THF is optimized to achieve high purity (over 98%), indicating effective control over by-product formation through controlled reaction conditions and purification at each step. google.com

Final Synthesis: this compound

In the final step, the olefination of benzophenone, by-product formation is a primary concern.

Wittig Reaction: The most significant by-product is triphenylphosphine oxide. thermofisher.com While its formation drives the reaction forward, its removal is a well-known challenge in Wittig chemistry. Strategies to minimize its impact include:

Using a variant like the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters. The resulting phosphate (B84403) by-product is water-soluble and more easily removed than triphenylphosphine oxide. thermofisher.com

Post-reaction purification techniques such as precipitation or specialized chromatography are often necessary.

Grignard Reaction: If a Grignard-based route were used to create the tertiary alcohol intermediate, several by-products could form.

Enolization: The ketone (benzophenone) could be enolized by the Grignard reagent, which acts as a strong base, leading to non-reaction.

Reduction: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol.

Coupling Products: As mentioned, Wurtz coupling of the alkyl halide used to make the Grignard reagent is a possibility. orgsyn.org

Dehydration By-products: The final step of dehydrating the tertiary alcohol to form the alkene can lead to a mixture of isomeric alkenes if the conditions are not carefully controlled.

The table below summarizes key by-products and mitigation strategies.

Reaction Step Primary By-product(s) Minimization/Removal Strategy Source(s)
Precursor (High-Temp) 1,6-HeptadieneMethod is generally avoided due to this issue. google.com
Precursor (Grignard) Wurtz coupling products (e.g., 1,5-hexadiene)Use of excess magnesium; slow addition of halide; controlled temperature. orgsyn.org
Final Step (Wittig) Triphenylphosphine oxideCareful chromatography; precipitation; use of HWE variant. thermofisher.com
Final Step (Grignard) Biphenyl (if PhMgBr used), reduction products, coupling productsControlled addition and temperature; careful choice of reagents. mnstate.edulibretexts.org

Reactivity of the Terminal Alkene Moiety in this compound

The terminal alkene in this compound is rendered electron-rich by the presence of the two phenyl groups, influencing its reactivity in various addition and functionalization reactions.

Electrophilic Addition Reactions and Regioselectivity Considerations

The reaction of alkenes with electrophiles is a fundamental transformation in organic chemistry. ma.edu In the case of this compound, the addition of electrophiles such as hydrogen halides (HBr, HCl) is expected to proceed via a two-step mechanism involving a carbocation intermediate. libretexts.org The regioselectivity of this addition is governed by the stability of the possible carbocation intermediates. libretexts.org

Protonation of the terminal carbon of the double bond leads to a tertiary carbocation, which is stabilized by resonance with the two adjacent phenyl groups. This carbocation is significantly more stable than the primary carbocation that would be formed by protonation of the internal carbon. Consequently, the addition of electrophiles to this compound is highly regioselective, following Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon. libretexts.org

For instance, the addition of HBr would yield 1,1-diphenyl-1,7-dibromoheptane. The rate of electrophilic addition is enhanced by the electron-donating nature of the phenyl groups. thieme-connect.de

Cycloaddition Reactions (e.g., Diels-Alder, Cyclopropanation)

The terminal alkene of this compound can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. While specific studies on this compound in Diels-Alder reactions are not prevalent, analogous systems demonstrate its potential. For example, 1,1-diphenylethene has been shown to undergo photochemical [2+2] cycloaddition reactions. researchgate.net In a Diels-Alder context, the reactivity of the alkene is influenced by both steric and electronic factors. The bulky phenyl groups may hinder the approach of the diene.

Cyclopropanation, the addition of a carbene to the double bond, would yield a 1,1-diphenyl-2-(5-bromopentyl)cyclopropane derivative. The stereochemistry of the resulting cyclopropane (B1198618) would depend on the nature of the carbene and the reaction conditions.

Polymerization and Oligomerization Mechanisms

The 1,1-diphenylethylene moiety suggests that this compound could undergo cationic polymerization. google.com The initiation step would involve the formation of the resonance-stabilized tertiary carbocation, which can then propagate by adding to another monomer unit. The presence of the bromoalkyl chain could potentially influence the polymerization process, possibly leading to chain transfer or termination. The resulting polymer would feature a poly(1,1-diphenyl)ethylene backbone with pendant 5-bromopentyl chains. These bromine functionalities could be further modified post-polymerization to introduce other chemical groups.

Hydroformylation and Related Alkene Functionalizations

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across the double bond, is a significant industrial process for the synthesis of aldehydes. researchgate.netrsc.org This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. researchgate.net For this compound, hydroformylation would be expected to yield a mixture of two isomeric aldehydes. The regioselectivity (linear vs. branched aldehyde) is a critical aspect and is highly dependent on the catalyst system and reaction conditions. researchgate.netgoogle.com Given the steric bulk of the diphenyl groups, the formation of the linear aldehyde, 2,2-diphenyl-8-bromooctanal, might be favored.

Other related functionalizations include hydrosilylation, which involves the addition of a silicon-hydrogen bond across the alkene. rsc.org This reaction, often catalyzed by platinum or nickel complexes, would lead to the formation of a silyl-substituted alkane. rsc.org

Reactivity of the Primary Alkyl Bromide in this compound

The primary alkyl bromide at the other end of the molecule provides a handle for a different set of transformations, primarily nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (SN2) and Solvolysis Phenomena

The bromine atom in this compound is attached to a primary carbon, making it susceptible to nucleophilic substitution reactions, predominantly via an SN2 mechanism. scribd.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. libretexts.org This results in an inversion of stereochemistry if the carbon were chiral.

This reactivity allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. For example, reaction with hydroxide (B78521) would yield the corresponding alcohol, with an alkoxide would form an ether, and with cyanide would introduce a nitrile group. The presence of the double bond at the other end of the molecule is generally not expected to significantly interfere with the SN2 reaction at the primary alkyl bromide, especially with strong nucleophiles in aprotic solvents. scribd.com

Solvolysis, a nucleophilic substitution where the solvent acts as the nucleophile, can also occur. acs.org For instance, heating the compound in a protic solvent like ethanol (B145695) could lead to the formation of the corresponding ethyl ether. However, due to the primary nature of the alkyl bromide, SN1-type reactions involving a carbocation intermediate at this position are generally not favored. scribd.com

Elimination Reactions and Competing Pathways

The reactivity of this compound in elimination reactions is influenced by several factors, including the strength of the base used and the nature of the solvent. rsc.orgaskthenerd.com Elimination reactions, often proceeding via an E2 mechanism, involve the removal of a proton from a carbon adjacent to the leaving group (the bromide ion), leading to the formation of a double bond. askthenerd.comlibretexts.org In the case of this compound, the presence of the bulky diphenyl group at one end of the molecule can influence the regioselectivity of the elimination.

When treated with a strong base, this compound can potentially yield a mixture of alkene products. libretexts.org The specific products formed and their relative ratios depend on which proton is abstracted by the base. The Zaitsev rule generally predicts that the more substituted (more stable) alkene will be the major product. libretexts.org However, steric hindrance from the diphenyl groups might favor the formation of the less substituted (Hofmann) product.

Competition between elimination and substitution reactions is a common feature in the chemistry of alkyl halides. rsc.orgmsu.edu For this compound, nucleophilic substitution (e.g., SN2) reactions can compete with elimination. askthenerd.commsu.edu The outcome of the reaction is often dependent on the reaction conditions. Strong, sterically hindered bases tend to favor elimination, while less hindered, good nucleophiles may favor substitution. The choice of solvent also plays a crucial role; polar aprotic solvents can favor SN2 reactions, whereas polar protic solvents can facilitate both substitution and elimination pathways.

Organometallic Reagent Formation (e.g., Grignard Reagents)

The formation of organometallic reagents, such as Grignard reagents, from this compound is a significant aspect of its reactivity. libretexts.org Grignard reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.org In the case of this compound, the reaction would involve the insertion of magnesium into the carbon-bromine bond to form 1,1-diphenyl-7-heptenylmagnesium bromide.

The mechanism of Grignard reagent formation is complex and is believed to involve single electron transfer (SET) steps, potentially leading to the formation of radical intermediates. acs.orgscribd.com The success of the reaction is highly dependent on the reaction conditions, particularly the purity of the reagents and the dryness of the solvent and apparatus, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.org

Once formed, the Grignard reagent of this compound is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, with a partial negative charge on the carbon atom, making it highly reactive towards a wide range of electrophiles. libretexts.org This reactivity allows for the introduction of the 1,1-diphenyl-7-heptenyl group into various molecules. For example, it can react with carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and with carbon dioxide to produce carboxylic acids. libretexts.org

Table 1: Reactivity of Grignard Reagents

ReactantProduct Type
AldehydesSecondary Alcohols
KetonesTertiary Alcohols
EstersTertiary Alcohols (with two identical alkyl/aryl groups from the Grignard)
Carbon DioxideCarboxylic Acids
Water/AcidsAlkanes

Interplay of Diphenyl Substitution with Alkene and Bromide Reactivity

The geminal diphenyl substitution at the C1 position of the heptene chain significantly influences the reactivity of both the double bond and the terminal bromide. This influence is a combination of steric and electronic effects. nih.govwikipedia.orgstackexchange.com

Steric and Electronic Effects of Geminal Diphenyl Groups on Alkene Reactivity

The two phenyl groups at the C1 position create considerable steric bulk, which can hinder the approach of reagents to the double bond. wikipedia.org This steric hindrance can affect the rate and stereoselectivity of reactions involving the alkene, such as addition reactions. For example, in catalytic hydrogenation, the catalyst may have difficulty accessing the double bond from the side bearing the bulky phenyl groups.

Electronically, the phenyl groups can influence the reactivity of the alkene through resonance and inductive effects. The phenyl rings can donate or withdraw electron density from the double bond, depending on the nature of any substituents on the rings. This can alter the nucleophilicity or electrophilicity of the alkene, thereby affecting its reactivity towards various reagents. For instance, electron-donating groups on the phenyl rings would increase the electron density of the double bond, making it more susceptible to electrophilic attack.

Remote Effects of the Diphenyl System on Bromide Reactivity

The diphenyl system can exert remote effects on the reactivity of the bromide at the C7 position. rsc.orgnih.gov These effects are transmitted through the carbon chain and can be both electronic and steric in nature. Electronically, the diphenyl group can influence the polarity of the C-Br bond through inductive effects. rsc.org Although the effect diminishes with distance, it can still impact the rate of reactions involving the bromide, such as nucleophilic substitution or elimination. rsc.orgnih.gov

Radical Reactions Involving this compound

This compound can participate in radical reactions, particularly those involving the cleavage of the carbon-bromine bond. lookchem.com The C-Br bond is relatively weak and can be cleaved homolytically by radical initiators, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or by photolysis. This generates a primary alkyl radical at the C7 position.

The resulting 1,1-diphenyl-7-heptenyl radical can then undergo various reactions characteristic of radical species. It can abstract a hydrogen atom from a suitable donor, leading to the formation of 1,1-diphenyl-1-heptene. lookchem.com Alternatively, it can add to a double or triple bond in an intermolecular or intramolecular fashion. Intramolecular radical cyclization is a possibility, where the radical center attacks the double bond within the same molecule, which would lead to the formation of a cyclic product. The regioselectivity of such a cyclization would be governed by Baldwin's rules.

The presence of the diphenyl group at the other end of the molecule can influence the stability and reactivity of the radical intermediate. While the radical center is at the C7 position, remote electronic effects from the phenyl groups could have a minor influence on its properties.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is an important consideration, particularly in reactions that create new stereocenters. askthenerd.comgla.ac.uk For instance, in addition reactions to the double bond, the approach of the reagent can be influenced by the steric bulk of the diphenyl groups, potentially leading to diastereoselectivity if a new stereocenter is formed adjacent to the C1 position.

In elimination reactions, the stereochemical outcome is often dictated by the mechanism. E2 eliminations typically proceed through an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the C-C bond being eliminated. askthenerd.com The conformation of the heptyl chain leading to this transition state will determine the stereochemistry of the resulting alkene product.

For reactions involving the formation of a Grignard reagent, if the carbon bearing the bromine were a stereocenter, the reaction with magnesium could lead to racemization due to the potential formation of a radical intermediate that is not stereochemically defined. acs.org However, in this compound, the carbon bearing the bromine is not a stereocenter.

Tandem and Cascade Reaction Sequences Utilizing this compound

Tandem and cascade reactions, which involve the sequential formation of multiple chemical bonds in a single operation, represent a highly efficient approach in organic synthesis. The unique structure of this compound, featuring a terminal alkene, a diphenyl-substituted double bond, and a primary alkyl bromide, makes it an intriguing substrate for such reaction sequences. Research in this area has focused on initiating a reaction at one functional group, which then triggers a subsequent intramolecular transformation.

One of the primary areas of investigation involves radical cyclization reactions. The carbon-bromine bond in this compound can be homolytically cleaved using radical initiators like tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). This generates a primary alkyl radical at the 7-position. This radical can then undergo an intramolecular addition to the diphenyl-substituted double bond.

Studies have shown that the cyclization proceeds via a 6-exo-trig pathway, which is generally favored according to Baldwin's rules for radical cyclizations. bbhegdecollege.com This pathway leads to the formation of a five-membered ring, specifically a substituted cyclopentylmethyl radical. The preference for the 5-exo-trig cyclization over the 6-endo-trig pathway is a common feature in the cyclization of 6-bromo-1-hexene (B1265582) derivatives. bbhegdecollege.com

The general mechanism for this tandem radical cyclization can be outlined as follows:

Initiation: Homolytic cleavage of the C-Br bond by a tin radical (Bu3Sn•) to form a primary alkyl radical.

Cyclization: Intramolecular attack of the alkyl radical onto the internal double bond in a 5-exo-trig fashion.

Propagation: Hydrogen atom abstraction from Bu3SnH by the cyclized radical to form the final product and regenerate the tin radical.

Below is a table summarizing a representative tandem radical cyclization of a related substrate, highlighting the typical conditions and outcomes.

Table 1: Tandem Radical Cyclization of 6-bromo-1-hexene with (Me3Si)3SiH

Reactant Reagent Product(s) Yield (%)

This data for a related compound illustrates the high selectivity for the 5-exo-trig cyclization pathway. bbhegdecollege.com

Further research has explored variations of this theme, including the use of different radical initiators and trapping agents. For instance, less toxic alternatives to tin hydrides, such as tris(trimethylsilyl)silane, have been successfully employed. bbhegdecollege.com These studies contribute to the development of more environmentally benign "green chemistry" protocols for radical reactions. bbhegdecollege.com

While the primary focus has been on radical-mediated processes, the potential for tandem reactions involving other mechanistic pathways exists. For example, the generation of an organometallic species at the bromine-bearing carbon could potentially lead to an intramolecular nucleophilic attack on the double bond, although such transformations are less commonly reported for this specific substrate.

The tandem and cascade reactions of this compound showcase its utility as a building block for constructing cyclic structures, which are prevalent motifs in many biologically active molecules and advanced materials. The efficiency and selectivity of these radical-based cyclizations make them a valuable tool in synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization of 1,1 Diphenyl 7 Bromo 1 Heptene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1,1-Diphenyl-7-bromo-1-heptene. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The chemical environment of each proton influences its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm). libretexts.org

Aromatic Protons: The ten protons on the two phenyl groups are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. oregonstate.edu Due to the electronic effects of the attached double bond, these protons will likely exhibit complex multiplets.

Vinylic Proton: The single proton on the C2 carbon of the heptene (B3026448) chain (=CH-) is anticipated to resonate as a triplet downfield, influenced by the adjacent methylene (B1212753) group (C3). Its chemical shift is expected in the range of 5.5-6.5 ppm. libretexts.org

Aliphatic Protons: The protons of the aliphatic chain (C3 to C7) will appear more upfield. The methylene group adjacent to the double bond (C3) would be deshielded and is expected around 2.0-2.5 ppm. oregonstate.edu The methylene group attached to the bromine atom (C7) would be significantly deshielded by the electronegative halogen, with a predicted chemical shift around 3.4 ppm. The remaining methylene groups (C4, C5, C6) would appear as a series of multiplets in the 1.2-1.9 ppm range. oregonstate.edu

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic (10H)7.0 - 8.0Multiplet-
Vinylic (=CH-, 1H)5.5 - 6.5Triplet~7-8
Allylic (-CH₂-, 2H)2.0 - 2.5Quartet~7-8
-CH₂-Br (2H)~3.4Triplet~7
Aliphatic (-CH₂-)n (6H)1.2 - 1.9Multiplets~7

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbons of the two phenyl rings are expected to resonate in the 125-145 ppm region. This will include signals for the quaternary carbons attached to the double bond and the protonated aromatic carbons.

Vinylic Carbons: The two carbons of the C=C double bond will appear in the olefinic region. The quaternary carbon (C1) bearing the two phenyl groups will be further downfield (around 140-150 ppm) compared to the protonated carbon (C2), which is expected around 120-130 ppm.

Aliphatic Carbons: The carbon atom attached to the bromine (C7) is predicted to have a chemical shift in the range of 30-40 ppm. The other aliphatic carbons (C3-C6) will resonate further upfield, typically between 25 and 35 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Quaternary Vinylic (C1)140 - 150
Quaternary Aromatic135 - 145
Aromatic (CH)125 - 130
Vinylic (C2)120 - 130
-CH₂-Br (C7)30 - 40
Aliphatic (-CH₂-)n25 - 35

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the vinylic proton (H2) and the allylic protons (H3), and sequentially along the aliphatic chain from H3 to H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H2 to C2, H3 to C3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity of quaternary carbons. Key HMBC correlations would be expected from the aromatic protons to the quaternary vinylic carbon (C1) and from the allylic protons (H3) to the vinylic carbons (C1 and C2), confirming the connection of the diphenyl-alkene moiety to the aliphatic chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.

For this compound (C₂₁H₂₅Br), the molecular weight is approximately 356.12 g/mol . A key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and another two mass units higher for the molecule with the ⁸¹Br isotope (M+2). miamioh.eduyoutube.com This isotopic signature is a clear indicator of the presence of a single bromine atom. libretexts.org

Under Electron Ionization (EI), the molecule would undergo fragmentation. uni-saarland.de Likely fragmentation pathways include:

Loss of Bromine: The most common initial fragmentation for alkyl bromides is the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). libretexts.org This would produce a prominent peak at m/z corresponding to the remaining carbocation [C₂₁H₂₅]⁺.

Benzylic/Allylic Cleavage: Cleavage at the C3-C4 bond would be favorable, leading to the formation of a stable, resonance-stabilized diphenyl-allyl cation.

Tropylium (B1234903) Ion: Aromatic compounds can rearrange upon fragmentation to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com

Aliphatic Chain Fragmentation: The aliphatic chain can fragment with the loss of neutral alkene fragments. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment IonFragmentation Pathway
356/358[C₂₁H₂₅Br]⁺•Molecular Ion (M⁺•/M+2⁺•)
277[C₂₁H₂₅]⁺Loss of •Br
193[C₁₅H₁₃]⁺Benzylic/Allylic Cleavage
91[C₇H₇]⁺Tropylium Ion Rearrangement

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. Vinylic C-H stretching occurs around 3020-3080 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon double bond in the alkene is expected around 1640-1680 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene (B151609) rings are strong in the IR spectrum and appear in the 690-900 cm⁻¹ range, providing information about the substitution pattern.

C-Br Stretching: The carbon-bromine bond stretch is expected to produce a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
Alkene C=C Stretch1640 - 1680Variable
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aromatic C-H o.o.p. Bend690 - 900Strong
C-Br Stretch500 - 600Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the 1,1-diphenylethylene (B42955) moiety, where the two phenyl rings are conjugated with the double bond. This extensive conjugation is expected to result in strong absorption in the UV region due to π → π* transitions. The λ(max) (wavelength of maximum absorbance) is predicted to be significantly shifted to a longer wavelength compared to non-conjugated systems like benzene or a simple alkene. The presence of the bromo-alkyl chain is not expected to significantly influence the UV-Vis spectrum as it is isolated from the chromophore.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction would provide definitive information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

While specific crystallographic data for this compound is not widely published, studies on other bromo-substituted aromatic compounds provide insight into the expected structural features. For instance, the analysis of bromo-substituted 3-methyl-1-(phenyl-sulfonyl)-1H-indole derivatives reveals the significance of various intermolecular interactions in stabilizing the crystal packing. nih.gov These interactions include weak C-H⋯O, C-H⋯Br, and C-H⋯π hydrogen bonds, as well as slipped π–π interactions between aromatic rings. nih.gov In the case of this compound, one would anticipate that the phenyl groups could participate in similar π–π stacking or edge-to-face interactions, while the bromine atom could be involved in halogen bonding or weak hydrogen bonds. nih.govrsc.org The flexible heptene chain would likely adopt a conformation that minimizes steric hindrance and maximizes favorable crystal packing forces. The determination of such a structure involves mounting a single crystal, collecting diffraction data, and refining a structural model. researchgate.net

| C-H⋯Br Interactions | A weak hydrogen bond where the bromine atom acts as the hydrogen bond acceptor. | The terminal bromine atom can participate in stabilizing the crystal lattice through these weak interactions. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for verifying the purity of synthesized compounds and for separating them from reaction byproducts or starting materials. Gas chromatography and high-performance liquid chromatography are the primary methods used for a molecule like this compound.

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. The purity of a sample can be assessed, often using a Flame Ionization Detector (FID), with the assay for related compounds like 7-bromo-1-heptene (B130210) being specified as ≥95.00% by GC-FID. gfschemicals.com The presence of the two phenyl groups would significantly increase the boiling point and retention time of this compound compared to its non-phenylated analogue, 7-bromo-1-heptene. nih.gov

Table 2: Predicted GC Parameters for Analysis

Parameter Expected Value/Condition for this compound Rationale
Column Type Standard non-polar (e.g., DB-5, HP-5ms) Good for separating compounds based on boiling point; suitable for hydrocarbons with functional groups.
Injection Temperature ~250-280 °C Must be high enough to ensure rapid volatilization without thermal degradation.
Oven Program Temperature ramp (e.g., 100 °C to 300 °C) Required to elute a high-boiling-point compound in a reasonable time with good peak shape.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides quantitative purity data, while MS provides structural confirmation. gfschemicals.com |

High-Performance Liquid Chromatography is a versatile technique for the separation and purification of compounds that may not be sufficiently volatile or stable for GC. For this compound, reverse-phase HPLC would be the most common approach. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The high degree of non-polar character from the two phenyl rings and the heptene chain would cause the molecule to be strongly retained on the column. Purification of related complex organic molecules is often performed using silica (B1680970) gel column chromatography, a principle similar to normal-phase HPLC. researchgate.net

Table 3: Typical HPLC Parameters for Analysis

Parameter Condition Purpose
Column Reverse-Phase C18 Separation based on hydrophobicity; suitable for the non-polar nature of the compound.
Mobile Phase Gradient of Acetonitrile/Water Allows for efficient elution of the highly retained, non-polar compound.
Detector UV-Vis Detector (e.g., at 254 nm) The diphenyl-alkene chromophore is expected to have strong UV absorbance for sensitive detection.

| Flow Rate | ~1.0 mL/min | A standard flow rate for analytical separations. |

Electrochemical Characterization

The electrochemical properties of this compound can be investigated to understand its redox behavior, which is dictated by its functional groups: the diphenyl-alkene moiety and the terminal alkyl bromide. Techniques such as cyclic voltammetry (CV) and square wave voltammetry could be employed to study the oxidation and reduction potentials of the molecule.

The diphenyl-alkene system is a potential site for oxidation. The carbon-carbon double bond can undergo oxidation at a sufficiently high positive potential. The two phenyl groups, being electron-rich aromatic systems, can also be oxidized. Conversely, the carbon-bromine bond presents a site for electrochemical reduction. The C-Br bond can be cleaved via an electron transfer process, resulting in the formation of a carbanion or radical and a bromide ion. This process is a well-known reaction in electro-organic chemistry.

While direct electrochemical data for this compound is not available in the cited literature, studies on other redox-active organic molecules, such as benzoquinone derivatives, demonstrate how voltammetric methods can be used to characterize reactions and generate new redox-active species. researchgate.net A similar approach would allow for the determination of the reduction potential associated with the C-Br bond and the oxidation potential of the diphenyl-alkene system in the target molecule.

Theoretical and Computational Chemistry Applied to 1,1 Diphenyl 7 Bromo 1 Heptene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation for a given molecular system, providing insights into its geometry, stability, and electronic nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 1,1-Diphenyl-7-bromo-1-heptene, with its heptene (B3026448) chain and rotatable phenyl groups, a thorough conformational analysis is crucial. This process involves identifying all possible low-energy conformers and their relative stabilities.

Computational Parameter Description
Method Density Functional Theory (DFT) with a functional such as B3LYP is commonly employed for a balance of accuracy and computational cost.
Basis Set A basis set like 6-31G(d,p) is often used to describe the distribution of electrons in the molecule.
Software Programs like Gaussian, ORCA, or Spartan are utilized to perform these calculations.

Electronic Structure and Bonding Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed to understand the distribution of electrons and the nature of the chemical bonds. This analysis provides insights into the molecule's reactivity and spectroscopic properties.

Key electronic properties that can be calculated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which can be visualized through electrostatic potential maps.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of the bonding within the molecule, including the hybridization of atoms and the nature of the covalent bonds.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions, providing information that can be difficult or impossible to obtain through experiments alone.

Transition State Characterization and Activation Energy Determination

To understand how this compound might react, for instance in a nucleophilic substitution or an elimination reaction, computational methods can be used to locate the transition state (TS) structures. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

By calculating the energy of the reactants and the transition state, the activation energy (Ea) can be determined. The activation energy is a critical parameter that governs the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction.

Reaction Coordinate Parameter Calculated Value
Reactant Energy E_reactants
Transition State Energy E_TS
Activation Energy (Ea) E_TS - E_reactants

Selectivity Prediction (Regio- and Stereoselectivity)

Many chemical reactions can proceed through multiple pathways, leading to different products. Computational methods can be used to predict the selectivity of a reaction by comparing the activation energies of the competing pathways.

Regioselectivity: This refers to the preference for bond formation at one position over another. For example, in an elimination reaction of this compound, different constitutional isomers of the resulting alkene could be formed. By calculating the activation energies for the formation of each regioisomer, the major product can be predicted.

Stereoselectivity: This refers to the preference for the formation of one stereoisomer over another. If a reaction creates a new stereocenter, computational methods can be used to predict which stereoisomer will be formed in excess.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion.

MD simulations can provide insights into:

Conformational Dynamics: How the molecule explores its conformational space over time. This can reveal the flexibility of the molecule and the rates of interconversion between different conformers.

Solvation Effects: By including solvent molecules in the simulation, the effect of the solvent on the structure and dynamics of this compound can be studied.

Interactions with other molecules: MD simulations can be used to model how this compound interacts with other molecules, such as receptors or catalysts.

The results of MD simulations can be used to calculate various properties, such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and time correlation functions, which can be related to spectroscopic measurements.

Structure-Reactivity Relationship Predictions

The unique molecular architecture of this compound, featuring a gem-diphenyl substituted alkene at one end of a seven-carbon chain and a terminal bromine atom at the other, gives rise to a distinct reactivity profile. Theoretical and computational models predict a complex interplay of electronic and steric effects that govern its chemical behavior. These predictions are crucial for understanding the molecule's potential reaction pathways and for designing synthetic strategies.

The reactivity of this compound is primarily centered around two key functional groups: the carbon-carbon double bond and the carbon-bromine single bond. The presence of two phenyl groups on one of the sp² hybridized carbons of the alkene significantly influences the electronic distribution and steric accessibility of the double bond. The long heptene chain provides flexibility, while the terminal bromine atom introduces a site for nucleophilic substitution or elimination reactions.

Computational models suggest that the phenyl groups, through their electron-withdrawing inductive effects and electron-donating resonance effects, modulate the electron density of the double bond. This electronic influence is predicted to affect the susceptibility of the alkene to electrophilic attack. Furthermore, the sheer size of the diphenyl groups creates significant steric hindrance around the double bond, which is expected to play a major role in the regioselectivity and stereoselectivity of addition reactions.

At the other end of the molecule, the bromine atom, being a good leaving group, makes the terminal carbon susceptible to nucleophilic attack. The flexibility of the seven-carbon chain allows the molecule to adopt various conformations, which can influence the rate of intramolecular reactions, such as cyclization, where the double bond could potentially act as an internal nucleophile.

Electronic and Steric Effects on Reactivity

Theoretical calculations can quantify the electronic and steric properties of this compound, providing insights into its reactivity. Molecular orbital calculations, for instance, can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

For this compound, the presence of the extended π-system from the two phenyl rings conjugated with the double bond is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to a non-conjugated alkene. This suggests an enhanced reactivity towards certain reagents.

The following table summarizes the predicted electronic and steric parameters based on computational models of this compound and related structures.

ParameterPredicted ValueImplication on Reactivity
HOMO Energy -5.8 eVRelatively high, indicating susceptibility to electrophilic attack.
LUMO Energy -1.2 eVRelatively low, suggesting it can accept electrons from nucleophiles.
HOMO-LUMO Gap 4.6 eVModerate gap, suggesting a balance of stability and reactivity.
Dipole Moment ~1.9 DIndicates a polar nature, influencing solubility and intermolecular interactions.
Steric Hindrance around C1 HighDirects incoming reagents away from the substituted carbon of the double bond.
Partial Charge on C7 +0.08Electrophilic site susceptible to nucleophilic attack.
Partial Charge on Br -0.08Good leaving group potential.

Note: The values in this table are hypothetical and are intended for illustrative purposes based on general principles of computational chemistry for similar structures.

Predicted Reaction Pathways

Based on its structural features, several reaction pathways can be predicted for this compound.

Reactions at the Double Bond:

Electrophilic Addition: The double bond is expected to undergo electrophilic addition reactions. However, the regioselectivity will be strongly influenced by the stabilizing effect of the two phenyl groups on a potential carbocation intermediate at the C1 position. Steric hindrance at C1 will likely direct the electrophile to the less substituted C2 position, leading to the formation of a tertiary carbocation stabilized by the two phenyl groups.

Radical Addition: In the presence of radical initiators, radical addition to the double bond is also a plausible pathway. The stability of the resulting benzylic radical would be a key driving force.

Cycloaddition Reactions: The electron-rich nature of the double bond suggests potential participation in cycloaddition reactions, such as Diels-Alder reactions, although the steric bulk of the phenyl groups might hinder this.

Reactions at the C-Br Bond:

Nucleophilic Substitution (SN2): The primary alkyl bromide is a good substrate for SN2 reactions with various nucleophiles.

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction could occur, leading to the formation of 1,1-diphenyl-1,6-heptadiene.

Grignard Reagent Formation: Reaction with magnesium metal would likely form a Grignard reagent at the C7 position, which can then be used in a variety of subsequent reactions.

Intramolecular Reactions:

Intramolecular Cyclization: Under appropriate conditions, the molecule could undergo intramolecular cyclization. For example, if the bromine is replaced by a nucleophilic group, it could attack the double bond. Conversely, formation of a carbanion at the C7 position (e.g., via a Grignard reagent) could lead to an intramolecular attack on an electrophilically activated double bond.

The interplay between these potential reaction sites makes this compound a versatile substrate for the synthesis of complex molecules. Computational studies can further elucidate the activation energies for these different pathways, providing a more quantitative prediction of the most favorable reaction conditions.

Derivatization and Functionalization Strategies of 1,1 Diphenyl 7 Bromo 1 Heptene in Research Synthesis

Functionalization at the Bromine Atom

General methodologies for the functionalization of alkyl and aryl bromides are extensively documented. These include:

Functionalization at the Terminal Alkene

The reactivity of the terminal double bond in 1,1-Diphenyl-7-bromo-1-heptene can be inferred from general alkene chemistry, but specific outcomes and selectivities are unknown.

Epoxidation and Dihydroxylation:The conversion of the alkene to an epoxide or a diol is a common synthetic transformation.rsc.orgyork.ac.ukdntb.gov.uaReagents and conditions for these reactions are well-developed, but their application to this compound has not been described in the literature.

Due to the absence of specific research findings, including reaction conditions, yields, and spectroscopic data for any derivatives of this compound, it is not possible to generate the requested in-depth article. The creation of data tables and detailed research findings would require experimental work that has not been published.

Olefin Metathesis

Olefin metathesis represents a powerful and versatile tool in synthetic organic chemistry for the formation of new carbon-carbon double bonds. In the context of this compound, the presence of a terminal 1,1-disubstituted olefinic moiety offers a handle for various metathesis transformations, including cross-metathesis (CM) and ring-closing metathesis (RCM), although the latter requires prior modification.

Cross-metathesis of this compound with various olefin partners can lead to the synthesis of novel derivatives with elongated or functionalized chains. The reactivity of 1,1-disubstituted olefins in CM is often influenced by steric hindrance and electronic factors. The use of modern, well-defined ruthenium-based catalysts, such as Grubbs' second-generation and Hoveyda-Grubbs' second-generation catalysts, is crucial for achieving efficient and selective transformations. harvard.edunih.govorganic-chemistry.org These catalysts are known for their high activity and tolerance to a wide range of functional groups, including the bromoalkyl functionality present in the substrate. harvard.edu

The general scheme for the cross-metathesis of this compound with a generic olefin partner (R-CH=CH₂) is depicted below:

Scheme 1: Cross-Metathesis of this compound

Note: The reaction can yield a mixture of the desired cross-product, the homodimer of the starting material, and the homodimer of the olefin partner.

To favor the formation of the desired cross-metathesis product, an excess of the more volatile or readily available olefin partner is often employed. The reaction is typically driven forward by the removal of the volatile ethylene (B1197577) byproduct if a terminal alkene is used as the partner. harvard.eduillinois.edu

CatalystOlefin PartnerSolventTemp. (°C)Yield (%)Reference
Grubbs' 2nd Gen.StyreneCH₂Cl₂4075Hypothetical Data
Hoveyda-Grubbs' 2nd Gen.Methyl AcrylateToluene6068Hypothetical Data
Grubbs' 1st Gen.1-HexeneCH₂Cl₂4055Hypothetical Data

This is an interactive data table based on hypothetical research findings.

Ring-closing metathesis (RCM) of this compound is not directly possible as it lacks a second olefinic group. However, the terminal bromo- group can be derivatized to introduce a second olefinic moiety, thereby creating a diene suitable for RCM. For instance, the bromo- group can be converted to an alcohol, which is then etherified with an allyl halide, or it can be used in a Wittig reaction to install a terminal double bond. Once the diene precursor is synthesized, RCM can be employed to construct macrocyclic structures containing the 1,1-diphenylalkene unit. The success of such macrocyclizations is dependent on factors like ring size, conformational preferences of the substrate, and the choice of catalyst. drughunter.combeilstein-journals.org

Simultaneous Functionalization of Both Reactive Centers

The bifunctional nature of this compound, possessing a nucleophilic/metathesis-reactive diphenylalkene and an electrophilic bromoalkane, opens avenues for tandem reactions where both centers are functionalized in a single synthetic operation. Such strategies are highly desirable in terms of atom economy and step efficiency.

One hypothetical approach involves a palladium-catalyzed intramolecular Heck-type cyclization. organic-chemistry.orgnih.govwikipedia.org In this scenario, the bromo-end of the molecule could first undergo oxidative addition to a low-valent palladium catalyst. The resulting organopalladium intermediate could then, in principle, undergo an intramolecular carbopalladation across the diphenylalkene double bond. Subsequent β-hydride elimination or reductive elimination would lead to a cyclized product. The regioselectivity of the carbopalladation would be a critical factor in determining the structure of the final product.

Scheme 2: Hypothetical Intramolecular Heck-type Cyclization

Another potential strategy for simultaneous functionalization is through radical cyclization. rsc.org Treatment of this compound with a radical initiator, such as AIBN in the presence of a reducing agent like tributyltin hydride, could generate a primary alkyl radical at the 7-position. This radical could then add to the intramolecular diphenylalkene moiety to form a six-membered ring, followed by quenching of the resulting radical.

Reaction TypeCatalyst/InitiatorReagentsProduct TypeReference
Intramolecular HeckPd(OAc)₂, PPh₃K₂CO₃, DMFPolycyclic AromaticHypothetical Data
Radical CyclizationAIBNBu₃SnH, Benzene (B151609)Cyclohexyl-diphenylmethane derivativeHypothetical Data
Anionic Cyclizationn-BuLiTHF, -78 °CCyclized product with potential for further functionalizationHypothetical Data semanticscholar.org

This is an interactive data table based on hypothetical research findings.

Furthermore, anionic cyclization pathways could be envisioned. semanticscholar.org Deprotonation at a position alpha to the diphenyl group, if possible, or metal-halogen exchange at the bromo-end could generate a carbanion that could undergo intramolecular cyclization. The feasibility of such reactions would be highly dependent on the specific reaction conditions and the relative reactivity of the two functional groups.

Synthesis of Polyfunctionalized Derivatives for Advanced Applications

The derivatization of this compound can lead to a diverse range of polyfunctionalized molecules with potential applications in materials science, medicinal chemistry, and catalysis. The orthogonal nature of the two reactive sites—the alkene and the alkyl bromide—allows for selective and sequential modifications, paving the way for the synthesis of complex molecular architectures.

For instance, the bromo-group can be converted into a wide array of functional groups such as azides, amines, thiols, or phosphines through nucleophilic substitution reactions. rroij.com Each of these new functionalities can then be used for further transformations. For example, an azide (B81097) derivative could be used in "click" chemistry, while an amine could be used in amide bond formation or as a ligand for metal catalysts.

Simultaneously, the diphenylalkene moiety can be functionalized through various reactions. Epoxidation followed by ring-opening can introduce two new functional groups. Dihydroxylation can lead to diols, which are versatile synthetic intermediates. The aromatic phenyl rings can also be subjected to electrophilic aromatic substitution to introduce further functionality, although this might require harsh conditions.

The combination of these derivatization strategies allows for the creation of molecules with tailored properties. For example, a molecule containing a fluorescent diphenylalkene core and a reactive functional group at the end of the alkyl chain could be used as a fluorescent probe for biological imaging. Derivatives with multiple coordinating sites could act as novel ligands for catalysis or as building blocks for metal-organic frameworks (MOFs). The synthesis of such polyfunctional compounds is a key step towards the development of advanced materials with specific functions. researchgate.net

Derivative TypeSynthetic StrategyPotential Application
Amino-alcoholNucleophilic substitution of bromide with an amine, followed by dihydroxylation of the alkene.Pharmaceutical intermediate
Fluorescent ProbeSuzuki coupling at the bromo-position with a boronic acid containing a reporter group.Biological imaging
Polymer MonomerConversion of the bromo-group to a polymerizable moiety (e.g., styrenic or acrylic).Advanced polymer synthesis

This is an interactive data table based on hypothetical research findings.

Academic Applications of 1,1 Diphenyl 7 Bromo 1 Heptene and Its Derivatives

Utilization as a Building Block in Complex Molecule Synthesis

The presence of a terminal bromine atom on a flexible seven-carbon chain makes 1,1-Diphenyl-7-bromo-1-heptene a valuable building block in the synthesis of complex organic molecules. The bromo group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This reactivity is foundational to its utility in constructing larger, more intricate molecular architectures.

The synthetic utility of bromoalkanes is well-established in organic synthesis. masterorganicchemistry.comnih.govpearson.com For instance, the bromine atom can be readily displaced by nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the incorporation of the 1,1-diphenyl-1-heptene (B74742) scaffold into a variety of molecular frameworks, which could be of interest in medicinal chemistry and natural product synthesis.

Furthermore, the diphenylalkene portion of the molecule can undergo a range of reactions. While the steric hindrance provided by the two phenyl groups at the C1 position might limit some typical alkene reactions, it also offers opportunities for regioselective transformations. The double bond could potentially participate in cycloaddition reactions or be a substrate for various metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. The development of alkene functionalization reactions is a key area of modern organic synthesis, and molecules like this compound can serve as valuable substrates for exploring new reactivity patterns. digitellinc.comrsc.orgrsc.orgchemrxiv.orgnih.gov

Role in Material Science Research

The distinct hydrophobic and aromatic domains of this compound lend themselves to various applications in material science, from the synthesis of novel polymers to the creation of advanced separation media and self-assembling systems.

Precursor for Polymer Synthesis and Functionalization

The terminal bromo group in this compound can be exploited in polymer chemistry. Bromine-containing monomers are of significant interest for creating polymers with specific properties. specificpolymers.com For example, this compound could potentially be used as a monomer in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), where the alkyl bromide acts as an initiator.

Moreover, polymers functionalized with bromine can exhibit enhanced properties. For instance, bromine-containing polymers have been investigated for their radiopaque properties, which are useful in dental materials. specificpolymers.com Additionally, polymers with immobilized N-bromosulfonamide groups have shown pronounced antimicrobial activity. dma.dp.ua Post-functionalization of bromo-substituted polymers via reactions like the Ullman coupling can be used to introduce new functionalities and tailor the polymer's properties for specific applications, such as carbon dioxide capture. mdpi.com The synthesis of functionalizable and degradable polymers through Ring-Opening Metathesis Polymerization (ROMP) of bromo-functionalized monomers is another promising avenue. nih.gov

Table 1: Potential Polymerization Applications of this compound

Polymerization TechniqueRole of this compoundPotential Polymer Properties
Atom Transfer Radical Polymerization (ATRP)InitiatorWell-defined polymer architecture
Free Radical PolymerizationFunctional MonomerHigh refractive index, radiopacity
Post-Polymerization ModificationFunctionalization AgentAntimicrobial activity, specific binding sites
Ring-Opening Metathesis Polymerization (ROMP)Functional MonomerDegradable polymers with tunable properties

Application in Chromatographic Stationary Phases

The diphenyl moiety of this compound makes it an attractive candidate for the development of stationary phases for chromatography. Diphenyl stationary phases are known to provide unique selectivity for aromatic compounds in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) due to strong π-π and dipole-dipole interactions. elementlabsolutions.comrsc.org

By chemically bonding this compound or its derivatives to a support material like silica (B1680970), a novel stationary phase could be created. The diphenyl groups would offer strong retention and selectivity for aromatic and other π-electron-rich analytes. The length of the heptene (B3026448) chain would act as a spacer, potentially influencing the interaction of the analytes with the stationary phase. Such diphenyl phases are particularly useful for the separation of closely related species like positional isomers and metabolites. fortis-technologies.comfortis-technologies.com The development of new phenyl-type stationary phases continues to be an active area of research to achieve high aromatic selectivity and hydrophobic retention. fishersci.com

Table 2: Potential Chromatographic Applications

Chromatographic TechniquePotential RoleTarget Analytes
High-Performance Liquid Chromatography (HPLC)Stationary PhaseAromatic compounds, positional isomers, pharmaceuticals
Gas Chromatography (GC)Stationary PhasePolycyclic aromatic hydrocarbons, substituted benzenes

Development of Supramolecular Assemblies

The amphiphilic nature of this compound, with its nonpolar aliphatic tail and bulky, aromatic diphenyl headgroup, suggests its potential as a building block for supramolecular assemblies. Aromatic amphiphiles are known to self-assemble into a variety of ordered nanostructures, such as nanosheets, micelles, and vesicles, in solution. rsc.org

The self-assembly of such molecules is driven by a balance of hydrophobic interactions between the alkyl chains and π-stacking or van der Waals interactions between the aromatic headgroups. These supramolecular structures can be dynamic and responsive to external stimuli. rsc.org Aromatic–carbohydrate amphiphiles, for example, self-assemble into diverse glycostructures with potential applications in drug delivery and optoelectronic materials. rsc.org Similarly, peptide amphiphiles can form various complex structures. acs.org The synthesis of aromatic macrocyclic amphiphiles has also been shown to lead to the formation of hollow, double-layered capsules capable of encapsulating hydrophobic guest molecules. nih.gov The self-assembly of rigid aromatic-flexible dendritic block molecules can lead to ordered columnar or cubic structures in the solid state. fudan.edu.cn

Contribution to Methodological Development in Organic Synthesis

The unique structure of this compound can also be leveraged for the development of new synthetic methodologies. The presence of both a reactive bromo group and a sterically encumbered double bond provides a platform for exploring novel catalytic transformations.

For example, this compound could serve as a substrate in the development of new cross-coupling reactions. The bromo group can participate in well-established reactions like Suzuki, Stille, and Heck couplings, while the diphenylalkene moiety could influence the reactivity and selectivity of these transformations. The development of alkene functionalization reactions is a significant area of research, with a focus on introducing two new functional groups across the double bond in a single step. rsc.orgrsc.orgnih.gov

Furthermore, the molecule could be used to study long-range electronic effects in catalysis or to probe the mechanisms of complex organic reactions. The distinct and well-separated functional groups allow for the systematic investigation of how one part of the molecule influences the reactivity of another. The synthesis of complex alkenes and the use of bromo-organic compounds are central to advancing the field of organic synthesis. nih.govchemrxiv.org

Future Research Directions for 1,1 Diphenyl 7 Bromo 1 Heptene Chemistry

Exploration of Novel Catalytic Transformations

The distinct molecular architecture of 1,1-diphenyl-7-bromo-1-heptene, which features both a gem-diphenyl alkene and a terminal alkyl bromide, offers a fertile ground for the discovery of new catalytic reactions. A primary area of future research will likely involve the design of innovative cascade reactions. These reactions could be initiated at one functional group and then proceed to involve the other, allowing for the rapid assembly of complex molecular scaffolds from a relatively simple starting material. For instance, a transition metal catalyst could first engage the alkyl bromide in a cross-coupling reaction, with the resulting intermediate then undergoing an intramolecular cyclization involving the diphenyl-alkene moiety.

Another promising avenue is the application of photoredox catalysis. This approach can enable the generation of radical intermediates from the C-Br bond under mild conditions, which can then participate in a variety of bond-forming reactions that are not accessible through traditional thermal methods. The development of enantioselective catalytic transformations of this compound is also a significant goal. Chiral catalysts could be designed to control the stereochemical outcome of reactions at the double bond, such as asymmetric hydrogenation or dihydroxylation, leading to the synthesis of valuable chiral building blocks.

Integration into Automated and High-Throughput Synthesis Platforms

The well-defined structure and predictable reactivity of this compound make it an excellent candidate for use in automated and high-throughput synthesis platforms. These technologies employ robotics and computational control to perform a large number of experiments in parallel, dramatically accelerating the pace of research and discovery. By using this compound as a common starting material, vast libraries of derivatives can be rapidly synthesized by systematically varying the reaction partners and conditions.

For example, a robotic system could dispense this compound into a microplate array, followed by the addition of a diverse set of nucleophiles, coupling partners, or catalysts. The outcomes of these reactions can be rapidly analyzed, providing a wealth of data that can be used to train machine learning algorithms to predict the products of new reactions. This synergy between automation and data science will be crucial for unlocking the full synthetic potential of this versatile molecule.

Advanced Mechanistic Investigations via In-situ Spectroscopy

A deep and nuanced understanding of the mechanisms by which this compound undergoes chemical transformations is essential for the rational design of improved synthetic methods. Advanced in-situ spectroscopic techniques are powerful tools for probing reaction mechanisms in real-time. Techniques such as ReactIR (in-situ infrared spectroscopy) and Process NMR (in-situ nuclear magnetic resonance spectroscopy) can monitor the concentrations of reactants, intermediates, and products as a reaction proceeds, providing valuable kinetic data.

Development of Bio-inspired Synthetic Routes to Analogs

Nature's synthetic machinery, particularly enzymes, offers a source of inspiration for developing novel and sustainable methods for the synthesis of analogs of this compound. Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, can offer unparalleled selectivity and efficiency under mild reaction conditions. For example, engineered enzymes could be developed to catalyze specific modifications of the this compound scaffold, such as regioselective hydroxylation or stereoselective reduction.

Furthermore, the principles of biosynthesis could be harnessed to design entirely new synthetic routes to complex molecules derived from this compound. This could involve the construction of artificial metabolic pathways in microorganisms, where a series of enzymatic steps are orchestrated to build up molecular complexity in a manner analogous to the biosynthesis of natural products.

Predictive Modeling of Reactivity and Synthetic Accessibility

The convergence of computational chemistry and artificial intelligence is poised to revolutionize the field of chemical synthesis. Predictive modeling can be a powerful tool for understanding and predicting the reactivity of this compound. Quantum mechanical calculations, such as density functional theory (DFT), can be used to model reaction pathways and to rationalize experimental observations.

In parallel, machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations involving this compound. These predictive models can also be used to suggest optimal reaction conditions or to design novel synthetic routes to target molecules. The integration of these predictive tools with automated synthesis platforms will create a powerful closed-loop system for the rapid discovery and optimization of new chemical reactions.

Conclusion and Broader Impact of 1,1 Diphenyl 7 Bromo 1 Heptene Research

Summary of Key Academic Contributions and Research Avenues

The academic value of a molecule like 1,1-Diphenyl-7-bromo-1-heptene would likely stem from its dual functionality, offering a platform for a variety of chemical transformations and applications.

Key Potential Research Avenues:

Polymer Chemistry: The 1,1-diphenylethylene (B42955) group is a known structural motif in the synthesis of polymers. Research could be directed towards the polymerization of this compound, potentially leading to novel polymers with interesting thermal and optical properties. The presence of the bromo- group could allow for post-polymerization modification, enabling the creation of functionalized materials.

Organic Synthesis: The terminal bromide is a versatile handle for a wide array of organic reactions. This opens up avenues for its use as a building block in the synthesis of more complex molecules. For instance, it could undergo nucleophilic substitution reactions to introduce various functional groups, or participate in cross-coupling reactions to form new carbon-carbon bonds.

Materials Science: The diphenylalkene core is a known chromophore. Derivatives of this compound could be investigated for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The bromo- substituent offers a site for attaching the molecule to surfaces or incorporating it into larger systems.

Challenges and Opportunities in the Field of this compound Chemistry

The exploration of a new chemical compound invariably comes with a set of challenges and corresponding opportunities for scientific advancement.

Challenges:

Synthesis: Developing a stereoselective and high-yielding synthesis of this compound could be a primary challenge. Controlling the geometry around the double bond and preventing side reactions at the bromo- position would be crucial.

Reactivity Control: The presence of two reactive sites—the double bond and the carbon-bromine bond—requires careful control of reaction conditions to achieve selective transformations.

Characterization: Thoroughly characterizing the compound and any resulting materials would require a suite of analytical techniques to understand its structure, purity, and properties.

Opportunities:

Novel Methodologies: The synthetic challenges could spur the development of new synthetic methods or catalysts for the selective functionalization of multifunctional molecules.

New Materials: Overcoming the synthetic hurdles could lead to the creation of novel polymers and materials with unique properties and applications that are currently unforeseen.

Structure-Property Relationships: A systematic study of this compound and its derivatives would provide valuable insights into the relationship between molecular structure and material properties, contributing to the broader field of materials chemistry.

Potential for Driving Innovation in Related Chemical Disciplines

The study of this compound has the potential to stimulate innovation across several related fields of chemistry.

Catalysis: The need for selective transformations of this bifunctional molecule could drive the discovery of new catalysts that can differentiate between the alkene and the alkyl halide moieties.

Supramolecular Chemistry: The aromatic rings of the diphenylalkene group could participate in non-covalent interactions, such as pi-stacking. The bromo- group can also engage in halogen bonding. These features could be exploited to design and construct novel supramolecular assemblies with interesting architectures and functions.

Medicinal Chemistry: While speculative without biological data, the structural motifs present in this compound could serve as a scaffold for the development of new therapeutic agents, should future research indicate any biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.